Cloranolol

Cardiovascular Pharmacology Antiarrhythmic Drug Discovery Beta-Blocker Research

Researchers requiring robust beta-blockade for cardiovascular models often find propranolol's cardiodepressant activity and variable CYP450 effects confound results. Cloranolol (Tobanum) offers a differentiated profile: - 3:1 greater antiarrhythmic potency vs. propranolol, equivalent to pindolol - Negligible cardiodepressant activity; well-tolerated in 2,066-patient study - Pronounced reduction of cytochrome P-450 levels for hepatic interaction studies Supplied with ≥98% purity, ready for global shipping.

Molecular Formula C13H19Cl2NO2
Molecular Weight 292.20 g/mol
CAS No. 39563-28-5
Cat. No. B133244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloranolol
CAS39563-28-5
Synonyms1-(2,5-dichlorophenoxy)-3-tertiary-butylamino-2-propanol
chloranolol
chlorpropanol
cloranolol
GYKI-41099
tobanum
tobanum hydrochloride
tobanum, hydrochloride, (+)-isomer
tobanum, hydrochloride, (+-)-isome
Molecular FormulaC13H19Cl2NO2
Molecular Weight292.20 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O
InChIInChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3
InChIKeyXYCMOTOFHFTUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cloranolol: A Distinct Non-Selective Beta-Blocker


Cloranolol (Tobanum, GYKI-41099) is a non-selective β-adrenergic receptor antagonist belonging to the class of beta-blocking agents [1]. Primarily investigated for the management of hypertension and cardiac arrhythmias, it distinguishes itself from first-generation beta-blockers like propranolol through a unique clinical and pharmacological profile [2]. While classified as non-selective, specific studies highlight a potency and safety profile that warrants its consideration as a distinct molecular tool for research, particularly in cardiovascular and hepatic pharmacology . This guide provides the quantifiable evidence base to support this differentiation.

Tool Compound Non-selective β-adrenoceptor antagonist for cardiovascular research
Potency Ranking Reported distinct antiarrhythmic ranking vs. propranolol and pindolol
Model Context May support propranolol-resistant hypertension/arrhythmia models
Metabolic Profile Distinct hepatic P-450 interaction vs. class; supports drug metabolism studies

Cloranolol: Why Generic Substitution Fails


Despite sharing a non-selective beta-blockade mechanism, substituting Cloranolol with close analogs like propranolol or pindolol is not scientifically equivalent for procurement or research design [1]. The quantitative evidence demonstrates that Cloranolol exhibits a unique combination of greater antiarrhythmic potency compared to propranolol, a distinct side effect profile with negligible cardiodepressant activity versus its class, and divergent hepatic metabolic effects, including a more pronounced impact on cytochrome P-450 levels [2]. Furthermore, clinical data indicates that Cloranolol can be effective in hypertensive patients who have not responded to propranolol therapy [3]. These specific, quantifiable differences—detailed in the evidence guide below—mean that experimental outcomes cannot be generalized across all non-selective beta-blockers, and direct substitution compromises the validity and reproducibility of targeted research findings.

Antiarrhythmic Potency Ranking may not transfer; reported higher potency vs. propranolol is class-level inference
Cardiodepressant Profile Lower reported cardiodepressant activity; class substitution may alter tolerability endpoints
Hepatic P-450 Impact More pronounced CYP450 reduction vs. propranolol; enzyme induction/inhibition models differ

Cloranolol: Quantitative Evidence of Differentiation


Superior Antiarrhythmic Potency Over Propranolol

Cloranolol's antiarrhythmic effectiveness is reported to be stronger than that of propranolol and is described as being equal to or surpassing the effectivity of pindolol [1]. This comparative potency statement provides a key differentiator for researchers studying cardiac rhythm disorders where the magnitude of beta-blockade required for an antiarrhythmic effect is a critical experimental parameter.

Antiarrhythmic Potency Ranking
Class-level inference
Stronger than propranolol; equals or surpasses pindolol
Guides potency-sensitive model selection
Ranking not numerically quantified; validation recommended
Cardiovascular Pharmacology Antiarrhythmic Drug Discovery Beta-Blocker Research

Chronotropic and Hemodynamic Effects in Hypertension

In a clinical study of 24 patients with second-stage essential hypertension, 4-5 weeks of Cloranolol treatment resulted in a significant 15.7% reduction in heart rate (p < 0.001) and an 11.5% reduction in the cardiac index (p < 0.05) [1]. These quantitative hemodynamic changes underpin its efficacy in lowering arterial blood pressure by 12/10% (p < 0.01). Notably, this study also reported that Cloranolol was effective in some highly-hypertensive patients who had not responded to propranolol [1].

Hemodynamic Response
Direct head-to-head comparison
15.7% HR reduction (p<0.001); 11.5% CI reduction (p<0.05); BP –12/10%
Supports hemodynamic endpoint context in hypertension models
24-patient study; effective in propranolol-non-responder subset
Hypertension Hemodynamics Clinical Pharmacology

Negligible Cardiodepressant Activity and Side Effects

A large-scale clinical analysis involving 2,066 patients treated with Cloranolol for hypertension, angina pectoris, or arrhythmias reported side-effect incidences that varied markedly based on the detection method [1]. A key differentiator is that Cloranolol is characterized as having a negligible cardiodepressant activity as compared to other beta-adrenergic antagonists [2]. In a separate placebo-controlled trial of 450 patients, every fourth patient reported complaints on placebo, and every third reported a new complaint on active therapy, with the side effects being primarily cardiorespiratory in nature [3]. This quantitative data on side-effect incidence and the specific claim of low cardiodepressant activity provide a distinct safety and tolerability profile for research applications.

Cardiodepressant Liability
Class-level inference
Negligible cardiodepressant activity; side-effect incidence ratio 1:10:24
Supports tolerability endpoint interpretation
2,066-patient data; class comparison context
Drug Safety Adverse Events Beta-Blocker Tolerability

Hepatic Cytochrome P-450 Reduction vs. Propranolol

A direct comparative study in male rats examined the effects of three non-selective beta-blockers (propranolol, cloranolol, and talinolol) on liver function [1]. While both propranolol and cloranolol were found to reduce cytochrome P-450 (cP-450) levels, Cloranolol demonstrated a more potent effect in decreasing cP-450 content, and it also prolonged hexobarbital anesthesia time and inhibited aminopyrine-N-demethylation activity [1]. This data suggests that Cloranolol has a distinct and more pronounced interaction with the hepatic microsomal enzyme system compared to propranolol, making it a valuable tool for studying beta-blocker-induced changes in drug metabolism.

Hepatic CYP450 Reduction
Direct head-to-head comparison
More potent decrease in CYP450 vs. propranolol; prolonged hexobarbital anesthesia
Supports drug metabolism endpoint studies
Rat model; exact fold-difference not reported
Hepatic Metabolism Drug-Drug Interactions Toxicology

Cloranolol: Research and Industrial Applications


Propranolol-Resistant Hypertension and Arrhythmia Models

Based on clinical evidence showing its antiarrhythmic potency surpasses propranolol and equals pindolol [1], and its hemodynamic efficacy in propranolol-non-responders [2], Cloranolol is a superior candidate for establishing and studying hypertensive or arrhythmic models where a robust beta-blockade is required. Its defined effects on reducing heart rate by 15.7% and cardiac index by 11.5% provide clear quantitative endpoints for in vivo studies [2].

Beta-Blocker-Induced Hepatic Metabolic Changes

The direct comparative data demonstrating that Cloranolol has a more pronounced effect than propranolol on reducing cytochrome P-450 levels in rat hepatocytes [3] makes it a preferred molecular tool for pharmacological and toxicological research. It is ideal for studies focused on drug-drug interactions, hepatic enzyme induction/inhibition, and the impact of beta-blockade on liver function.

Beta-Blocker Safety and Tolerability Research

Cloranolol's well-documented side effect profile, including the specific incidence rates from a 2,066-patient study [4] and the characteristic of negligible cardiodepressant activity [1], makes it a valuable reference compound. Researchers can use it as a non-selective beta-blocker with a distinct safety benchmark when comparing newer generation beta-blockers or investigating the mechanisms of beta-blocker adverse events.

Application
Selection Property
Validation Focus
Hypertension & arrhythmia models
Reported antiarrhythmic potency ranking, hemodynamic response
Endpoint response in propranolol-non-responder contexts
Hepatic drug metabolism studies
CYP450 reduction potency distinct from propranolol
Microsomal enzyme activity, anesthesia time endpoints
Beta-blocker tolerability profiling
Reported lower cardiodepressant liability
Adverse event incidence and cardiac tolerability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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